molecular formula C12H26O2 B11961644 2-Butyloctane-1,3-diol CAS No. 55109-62-1

2-Butyloctane-1,3-diol

Cat. No.: B11961644
CAS No.: 55109-62-1
M. Wt: 202.33 g/mol
InChI Key: KBGFEZLHKQYIPE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-butyl-1,3-octanediol typically involves the reaction of butyl and octanediol precursors under specific conditions. One common method is the catalytic hydrogenation of the corresponding diketone or aldehyde. Industrial production methods may involve more complex processes, including the use of specific catalysts and reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2-butyl-1,3-octanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-butyl-1,3-octanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butyl-1,3-octanediol involves its interaction with cellular membranes and enzymes. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in membrane permeability and enzyme activity, which are crucial for its biological effects .

Comparison with Similar Compounds

2-butyl-1,3-octanediol is similar to other alkane diols, such as:

  • 1,3-octanediol
  • 1,4-butanediol
  • 1,10-decanediol
  • 2,3-butanediol
  • 2-methyl-1,3-propanediol

Compared to these compounds, 2-butyl-1,3-octanediol has unique properties due to its specific structure, which influences its reactivity and applications. For example, its butyl group provides additional hydrophobic character, making it more suitable for certain industrial applications .

Properties

CAS No.

55109-62-1

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

2-butyloctane-1,3-diol

InChI

InChI=1S/C12H26O2/c1-3-5-7-9-12(14)11(10-13)8-6-4-2/h11-14H,3-10H2,1-2H3

InChI Key

KBGFEZLHKQYIPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(CCCC)CO)O

Origin of Product

United States

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